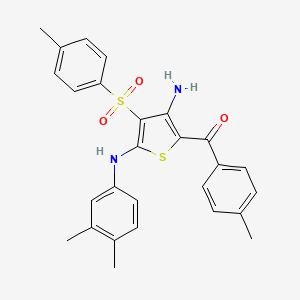![molecular formula C20H23Cl2N3O3S2 B2629350 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride CAS No. 1216728-01-6](/img/structure/B2629350.png)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of various functional groups, such as the chloro, methyl, dimethylamino, and methylsulfonyl groups, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Tcmdc-142623 primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is part of the cyclin-dependent like protein kinase family (PfCLK1-4) in the Plasmodium species .
Mode of Action
Tcmdc-142623 interacts with PfCLK3 in a unique way. The co-crystal structure of PfCLK3 with Tcmdc-142623 has been solved, which facilitated the rational design of inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules . In another study, it was suggested that Tcmdc-142623 exerts its deadly mode of action through LdoDLP1 binding, and the mutations provide a direct escape mechanism .
Biochemical Pathways
Tcmdc-142623 affects the biochemical pathways related to RNA splicing in the malarial parasite. The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Inhibitors to PfCLK3, such as Tcmdc-142623, might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
It is known that tcmdc-142623 is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead
Result of Action
The molecular and cellular effects of Tcmdc-142623’s action involve the inhibition of PfCLK3, which leads to disruption in the RNA splicing of the malarial parasite . This disruption is detrimental to the survival of the parasite, making Tcmdc-142623 a potential antimalarial agent .
Action Environment
It is worth noting that the development of new antimalarial compounds like tcmdc-142623 is crucial due to the increasing resistance of plasmodium falciparum to frontline drugs . This suggests that the effectiveness of Tcmdc-142623 could potentially be influenced by the evolving resistance mechanisms of the malarial parasite.
Biochemical Analysis
Biochemical Properties
Tcmdc-142623 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit a protein that is essential to the lifecycle of Plasmodium falciparum, one of the parasites that causes malaria .
Cellular Effects
Tcmdc-142623 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the essential malarial kinase PfCLK3, thereby affecting the survival of the Plasmodium falciparum parasite .
Molecular Mechanism
The mechanism of action of Tcmdc-142623 is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to bind to the L. donovani dynamin-1-like protein (LdoDLP1), leading to resistance to Tcmdc-142623 .
Dosage Effects in Animal Models
The effects of Tcmdc-142623 vary with different dosages in animal models. While specific dosage effects of Tcmdc-142623 in animal models have not been reported, it is generally understood that the effects of a compound can vary significantly depending on the dosage, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
Tcmdc-142623 is involved in various metabolic pathways It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
Transport and Distribution
Tcmdc-142623 is transported and distributed within cells and tissues This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of Tcmdc-142623 and any effects on its activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methylating agents, respectively.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable alkyl halide reacts with a secondary amine.
Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Hydrolysis Conditions: Aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Smaller organic fragments.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-benzamide
- **N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide
- **N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-sulfonylbenzamide
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This compound’s specific combination of functional groups makes it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-8-9-16(21)18-17(13)22-20(28-18)24(11-10-23(2)3)19(25)14-6-5-7-15(12-14)29(4,26)27;/h5-9,12H,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRGJGXYLIILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
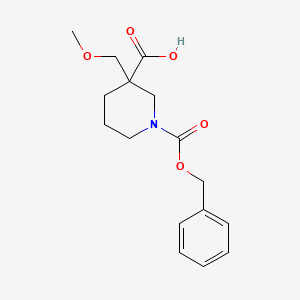
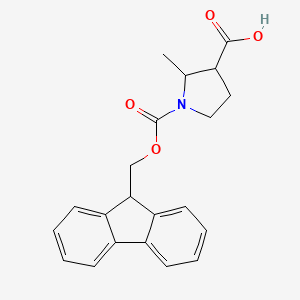
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2629272.png)


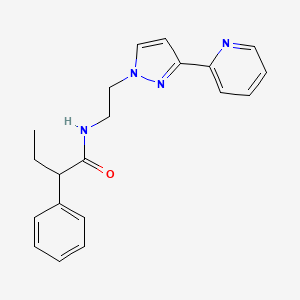
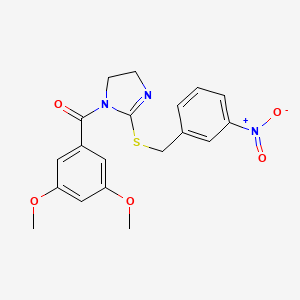
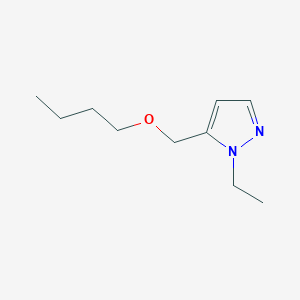
![1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2629279.png)

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)
